1-Bromo-2,3,4-trimethylbenzene
CAS No.: 38097-05-1
Cat. No.: VC13555491
Molecular Formula: C9H11Br
Molecular Weight: 199.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38097-05-1 |
|---|---|
| Molecular Formula | C9H11Br |
| Molecular Weight | 199.09 g/mol |
| IUPAC Name | 1-bromo-2,3,4-trimethylbenzene |
| Standard InChI | InChI=1S/C9H11Br/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 |
| Standard InChI Key | BHISMPFNRVMPFN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)Br)C)C |
| Canonical SMILES | CC1=C(C(=C(C=C1)Br)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecule consists of a benzene ring with three methyl groups at adjacent positions (2, 3, and 4) and a bromine atom at position 1. This arrangement creates significant steric hindrance, influencing its reactivity in electrophilic substitution and metal-catalyzed reactions. The IUPAC name, 1-bromo-2,3,4-trimethylbenzene, reflects this substitution pattern, while its InChIKey (BHISMPFNRVMPFN-UHFFFAOYSA-N) provides a unique identifier for computational studies .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 199.09 | |
| Density (g/cm³) | 1.3 ± 0.0 | |
| Boiling Point (°C) | 240.2 ± 0.0 | |
| Flash Point (°C) | 100.4 ± 0.0 |
Synthesis and Industrial Production
Bromination of 1,2,3-Trimethylbenzene
The primary synthesis route involves the bromination of 1,2,3-trimethylbenzene (hemimellitene) using bromine () or brominating agents like bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., ) . The reaction proceeds via electrophilic aromatic substitution, where the bromine selectively targets the para position relative to the methyl groups due to steric and electronic effects. Industrial protocols optimize yield (>80%) by controlling temperature (20–40°C) and solvent systems (e.g., dichloromethane).
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound exhibits a boiling point of 240.2°C and a flash point of 100.4°C, indicating moderate volatility and flammability . Its solid-state structure remains undocumented, but analogous brominated trimethylbenzenes crystallize in monoclinic systems with halogen bonding influencing packing .
Solubility and Reactivity
1-Bromo-2,3,4-trimethylbenzene is sparingly soluble in polar solvents (e.g., water) but miscible with hydrocarbons and chlorinated solvents. The bromine atom enhances electrophilicity, facilitating Suzuki-Miyaura and Ullmann coupling reactions .
Chemical Reactivity and Applications
Electrophilic Substitution Reactions
The bromine substituent directs incoming electrophiles to meta positions relative to itself, while methyl groups act as ortho/para directors. This duality enables regioselective functionalization, as seen in nitration and sulfonation reactions.
Cross-Coupling Reactions
The compound serves as a precursor in palladium-catalyzed couplings:
-
Suzuki-Miyaura Reactions: Forms biaryl structures for pharmaceutical intermediates .
-
Buchwald-Hartwig Amination: Produces aryl amines used in agrochemicals .
Table 2: Representative Reactions
| Reaction Type | Conditions | Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl drug intermediates |
| Grignard Addition | Mg, THF, 0°C → RT | Alkylated aromatic compounds |
Comparison with Isomeric Analogues
1-Bromo-2,3,5-Trimethylbenzene (CAS 31053-99-3)
This isomer, synthesized via palladium-catalyzed coupling , shows distinct reactivity due to reduced steric hindrance, enabling faster cross-coupling kinetics.
1-Bromo-2,4,5-Trimethylbenzene (CAS 5469-19-2)
Characterized by a symmetric substitution pattern, this isomer exhibits higher thermal stability (boiling point: 245°C) and is preferred in polymer synthesis .
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